8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

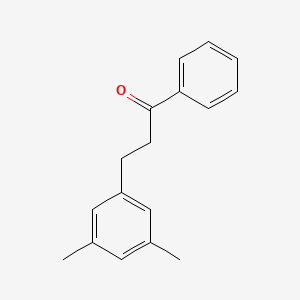

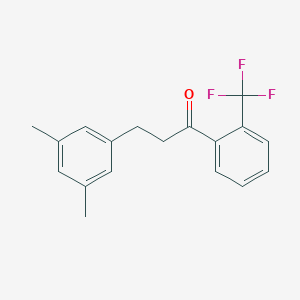

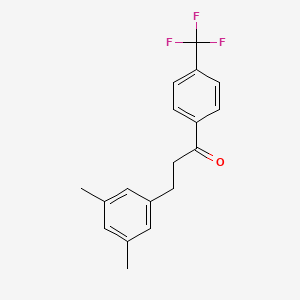

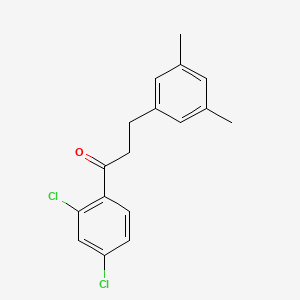

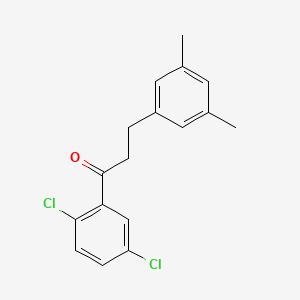

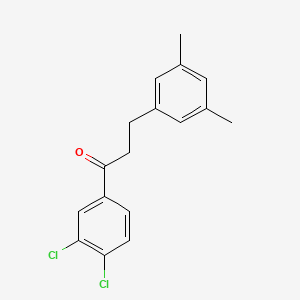

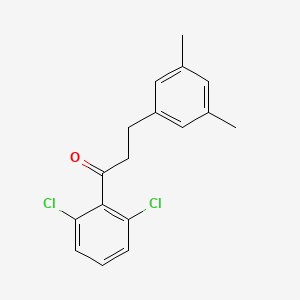

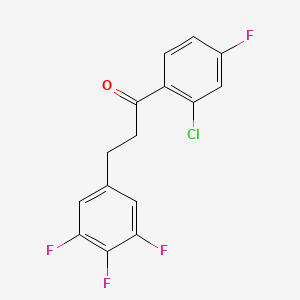

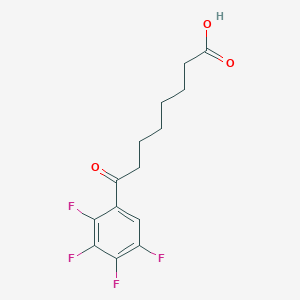

The compound “8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid” is a carboxylic acid with a long carbon chain (octanoic acid) attached to a tetrafluorophenyl group at the 8th carbon. The tetrafluorophenyl group is a phenyl ring (a hexagonal ring of carbon atoms) with four fluorine atoms attached .

Molecular Structure Analysis

The molecular structure of this compound would consist of a long carbon chain (octanoic acid) with a tetrafluorophenyl group attached at the 8th carbon. The tetrafluorophenyl group would likely cause the molecule to be somewhat polar, and the presence of the carboxylic acid group would make it capable of forming hydrogen bonds .Chemical Reactions Analysis

As a carboxylic acid, this compound would be expected to undergo reactions typical of this class of compounds, such as esterification and amide formation. The tetrafluorophenyl group might also undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature. It would be expected to have a relatively high melting point due to the presence of the long carbon chain and the ability to form hydrogen bonds. It would likely be soluble in organic solvents but less soluble in water .Scientific Research Applications

Synthesis of Fluorinated Aromatic Compounds

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid: is a valuable precursor in the synthesis of fluorinated aromatic compounds. These compounds are crucial in the development of pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity. The tetrafluorophenyl group can be used to introduce fluorine atoms into aromatic rings, which can significantly alter the chemical and physical properties of the molecules .

Development of Liquid Crystals

The tetrafluorophenyl group’s ability to induce polarity and improve thermal stability makes 8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid an excellent candidate for the development of advanced liquid crystals. These materials are essential for modern display technologies, including LCD screens, and the addition of fluorinated compounds can lead to displays with better performance and longer lifespans .

Frustrated Lewis Pair (FLP) Chemistry

In FLP chemistry, the compound can act as a Lewis acidic component, pairing with a bulky Lewis base to facilitate various chemical transformations. This includes hydrogenation reactions and small molecule activations, which are pivotal in catalysis and synthetic chemistry .

Organic Synthesis Catalysts

The acid can serve as a catalyst or a catalyst precursor in organic synthesis. Its strong acidity and the electron-withdrawing nature of the fluorinated phenyl group can enhance the reactivity of carbanions, carbocations, and other intermediates, leading to more efficient and selective chemical reactions .

Medicinal Chemistry

In medicinal chemistry, the introduction of fluorine atoms can improve the metabolic stability, lipophilicity, and binding affinity of therapeutic agents8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid can be utilized to synthesize fluorinated analogs of bioactive molecules, potentially leading to drugs with better pharmacokinetic properties .

Material Science

The compound’s structural features make it suitable for the synthesis of polymers and coatings with enhanced properties. The fluorinated phenyl group can contribute to the material’s resistance to solvents, acids, and bases, as well as increase its thermal stability and mechanical strength .

Future Directions

properties

IUPAC Name |

8-oxo-8-(2,3,4,5-tetrafluorophenyl)octanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F4O3/c15-9-7-8(12(16)14(18)13(9)17)10(19)5-3-1-2-4-6-11(20)21/h7H,1-6H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFBXWABEHTYZJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)F)F)F)C(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201250806 |

Source

|

| Record name | 2,3,4,5-Tetrafluoro-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(2,3,4,5-Tetrafluorophenyl)-8-oxooctanoic acid | |

CAS RN |

951891-70-6 |

Source

|

| Record name | 2,3,4,5-Tetrafluoro-η-oxobenzeneoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,5-Tetrafluoro-η-oxobenzeneoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201250806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.